molecular formula C22H13BrClN3S B5499998 (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile

Cat. No.: B5499998
M. Wt: 466.8 g/mol
InChI Key: BXKDEZXWVDOJGH-LICLKQGHSA-N
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Description

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Quinoline Derivative Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the thiazole and quinoline derivatives through a Knoevenagel condensation reaction using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl and chloroquinoline moieties using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of substituted thiazole and quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of thiazole and quinoline moieties is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound may be investigated as a lead compound for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile would depend on its specific biological target. Generally, compounds with thiazole and quinoline moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile
  • (E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile
  • (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile

Uniqueness

The uniqueness of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile lies in the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN3S/c1-13-2-7-19-15(8-13)9-16(21(24)26-19)10-17(11-25)22-27-20(12-28-22)14-3-5-18(23)6-4-14/h2-10,12H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKDEZXWVDOJGH-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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